nNOS Potency and Isoform Selectivity Head-to-Head versus L-NMMA
In a direct comparative study, L-PZ-Val (the L-enantiomer of 2-(4-hydroxy-1H-pyrazol-1-yl)-3-methylbutanoic acid) exhibited sub-micromolar potency for nNOS with >775-fold selectivity over eNOS and >3625-fold over iNOS, whereas the non-selective reference inhibitor L-NMMA showed near-equipotent inhibition across all isoforms with selectivity ratios <2 [1].
| Evidence Dimension | Inhibitory potency (IC50) and selectivity ratios |
|---|---|
| Target Compound Data | nNOS IC50 = 0.08 µM; eNOS IC50 = 62 µM; iNOS IC50 = 290 µM. e/n selectivity = 775; i/n = 3625. |
| Comparator Or Baseline | L-NMMA: nNOS IC50 = 2.1 µM; eNOS IC50 = 3.9 µM; iNOS IC50 = 3.9 µM. e/n selectivity = 1.86; i/n = 1.86. |
| Quantified Difference | L-PZ-Val exhibits >26-fold lower nNOS IC50; 416-fold higher eNOS selectivity; 1950-fold higher iNOS selectivity compared to L-NMMA. |
| Conditions | Rat cerebellum nNOS, bovine aortic endothelial eNOS, mouse macrophage iNOS (cell-free enzyme assays). |
Why This Matters
This unparalleled selectivity ensures that functional effects can be attributed specifically to nNOS blockade, eliminating the confounding influence of eNOS/iNOS inhibition inherent to non-selective inhibitors in both in vitro and in vivo systems.
- [1] Moore, P.K., Handy, R.L., Gaffen, Z., Wallace, P., Garthwaite, J. (1996) Br. J. Pharmacol., 117, 1453-1458. View Source
